molecular formula C25H22FNO4 B12303827 Fmoc-L-2-methyl-4-fluorophe

Fmoc-L-2-methyl-4-fluorophe

Cat. No.: B12303827
M. Wt: 419.4 g/mol
InChI Key: JIJRUMUJHWYHLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-2-methyl-4-fluorophe typically involves the protection of the amino group of L-2-methyl-4-fluorophenylalanine with the Fmoc group. This can be achieved through the reaction of L-2-methyl-4-fluorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-2-methyl-4-fluorophe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-L-2-methyl-4-fluorophe is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of fluorinated peptides.

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The presence of the fluorine atom can provide valuable insights into the role of specific amino acids in protein function .

Medicine

Fluorinated peptides synthesized using this compound can exhibit improved pharmacokinetic properties, making them promising candidates for therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the synthesis of advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of Fmoc-L-2-methyl-4-fluorophe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the peptide, affecting its stability and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a fluorine atom on the phenyl ring. This combination of substituents can enhance the compound’s stability and bioactivity compared to other fluorinated phenylalanine derivatives .

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

JIJRUMUJHWYHLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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